molecular formula C23H20N4S B2670568 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 444151-85-3

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2670568
M. Wt: 384.5
InChI Key: VYCLBAVPDWDPHN-UHFFFAOYSA-N
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Description

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole, a thiophene, and a pyrazolopyrimidine . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrole rings, for example, can undergo electrophilic substitution reactions . Additionally, the pyrazolopyrimidine ring might be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds through regioselective synthesis and microwave irradiation. These methods offer efficient pathways for generating compounds with potential biological activities, including antimicrobial and anticancer properties. The synthesis involves cyclocondensation reactions and the use of various reagents to introduce different substituents, enhancing the compound's utility in further biological evaluations (Salem et al., 2015).

Biological Activities

  • Some derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant biological activities. For example, studies have shown that these compounds can possess antimicrobial activities against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents. The variation in the substituents attached to the pyrazolo[1,5-a]pyrimidine core can influence their biological activity, highlighting the importance of structural modifications in drug discovery (Bondock et al., 2008).

Potential Applications in Cancer Research

  • Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their anticancer activities. Specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with promising in vitro anticancer activity against various cancer cell lines. This suggests that these compounds could serve as valuable scaffolds for the development of new anticancer therapies (Hassan et al., 2017).

Advancements in Synthetic Methodologies

  • Advances in synthetic methodologies for constructing pyrazolo[1,5-a]pyrimidine derivatives include the development of green synthesis approaches and the exploration of multicomponent reactions. These methods not only improve the efficiency of synthesizing these compounds but also open new avenues for designing derivatives with enhanced biological activities (El Azab & Elkanzi, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some pyrrole-containing compounds, for example, are known to be toxic if ingested .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)20-10-12-24-22-14-19(25-27(20)22)23-21(11-13-28-23)26-16(2)6-7-17(26)3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCLBAVPDWDPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C4=C(C=CS4)N5C(=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

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